molecular formula C15H20O B13480446 2-(4-Ethylphenyl)cycloheptan-1-one

2-(4-Ethylphenyl)cycloheptan-1-one

Cat. No.: B13480446
M. Wt: 216.32 g/mol
InChI Key: OZTTUTNCPJSKPT-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)cycloheptan-1-one is an organic compound with the molecular formula C15H20O It is a ketone derivative characterized by a cycloheptane ring substituted with a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)cycloheptan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses cycloheptanone and 4-ethylbenzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)cycloheptan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(4-Ethylphenyl)cycloheptanoic acid

    Reduction: 2-(4-Ethylphenyl)cycloheptanol

    Substitution: 4-Bromo-2-(4-ethylphenyl)cycloheptan-1-one

Scientific Research Applications

2-(4-Ethylphenyl)cycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl ring may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A simpler ketone with a cycloheptane ring.

    4-Ethylacetophenone: A ketone with a phenyl ring substituted with an ethyl group.

    2-Phenylcycloheptan-1-one: A similar compound with a phenyl group instead of a 4-ethylphenyl group.

Uniqueness

2-(4-Ethylphenyl)cycloheptan-1-one is unique due to the presence of both a cycloheptane ring and a 4-ethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

2-(4-ethylphenyl)cycloheptan-1-one

InChI

InChI=1S/C15H20O/c1-2-12-8-10-13(11-9-12)14-6-4-3-5-7-15(14)16/h8-11,14H,2-7H2,1H3

InChI Key

OZTTUTNCPJSKPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CCCCCC2=O

Origin of Product

United States

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